2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-propylacetamide
Description
2-(4-{3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-propylacetamide is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a methyl group at position 2. This structure is linked to a piperazine ring via the 7-position of the triazolo-pyrimidine system, further functionalized with an N-propylacetamide side chain. The triazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition, antiviral activity, or epigenetic modulation . The piperazine moiety enhances solubility and bioavailability, while the N-propylacetamide group may influence target binding and metabolic stability .
Crystallographic studies of related triazolo-pyrimidine derivatives, such as those reported in and , utilize programs like SHELX for structural refinement .
Properties
IUPAC Name |
2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N8O/c1-3-4-15-11(23)9-21-5-7-22(8-6-21)14-12-13(16-10-17-14)20(2)19-18-12/h10H,3-9H2,1-2H3,(H,15,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGYWTLQRZFVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCN(CC1)C2=NC=NC3=C2N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
The compound interacts with the EGFR proteins, inhibiting their activity. This interaction likely involves the formation of a bond between the nitrogen atom in the pyridine ring of the compound and the Met332 residue of the EGFR. The inhibition of EGFR leads to a decrease in cell survival, growth, and differentiation, thereby exerting its anticancer effects.
Biochemical Pathways
The compound affects the EGFR signaling pathway. By inhibiting EGFR, the compound disrupts the downstream signaling cascades that regulate cell survival, growth, and differentiation. This disruption can lead to the death of cancer cells and the inhibition of tumor growth.
Pharmacokinetics
The compound’s potency against EGFR is measured in terms of its IC50 value, which is the concentration of the compound required to inhibit 50% of the EGFR activity.
Result of Action
The compound exhibits potent anticancer activity. In vitro results revealed that the compound shows significant inhibitory activity against the tyrosine kinase EGFR proteins. It has been found to be more potent than the reference drug Erlotinib. The compound has shown good antitumor activities, especially against MCF-7 and A-549 cancer cells.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions.
Biological Activity
The compound 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-propylacetamide is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article synthesizes current research findings on its biological activity, including anticancer properties and mechanisms of action.
Anticancer Properties
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. For instance, compounds similar to the one have shown moderate to significant efficacy against human breast cancer cells (MCF-7) with IC50 values comparable to established drugs like Olaparib . Notably, the compound's ability to inhibit the catalytic activity of PARP1 (Poly (ADP-Ribose) Polymerase 1) has been highlighted as a crucial mechanism in inducing apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound ID | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| 5e | 18 | PARP1 inhibition |
| Olaparib | 57.3 | PARP1 inhibition |
The biological activity of this compound may be attributed to several mechanisms:
- PARP Inhibition : The compound inhibits PARP1 activity, leading to increased DNA damage response and apoptosis in cancer cells. This is evidenced by enhanced cleavage of PARP1 and increased phosphorylation of H2AX, indicating DNA double-strand breaks .
- Caspase Activation : Treatment with this compound has been shown to increase CASPASE 3/7 activity, which is a marker for apoptosis. This suggests that the compound not only induces cell death but does so through well-characterized apoptotic pathways .
Case Studies
A study focusing on compounds structurally related to this compound demonstrated their potential as novel therapeutic agents in treating breast cancer. The researchers conducted in vitro assays where they tested various concentrations of these compounds on MCF-7 cells and observed dose-dependent increases in apoptosis markers .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives
*Calculated based on molecular formulas.
Physicochemical and Pharmacokinetic Properties
- Solubility : The piperazine group in the target compound improves aqueous solubility compared to phenyl-substituted analogs (e.g., MM0421.02) .
- Molecular Weight : The target compound (~388.4 g/mol) is larger than N,N-dimethylamine analogs (164.17 g/mol) but smaller than the patent compound (~580 g/mol), balancing bioavailability and target engagement .
- Metabolic Stability: The N-propylacetamide group may reduce hepatic clearance compared to thioether or cyclopropylamino groups in other derivatives .
Preparation Methods
Construction of the Triazolo[4,5-d]Pyrimidine Core
The triazolo[4,5-d]pyrimidine moiety serves as the central pharmacophore. A two-step annulation protocol is commonly employed:
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Formation of 7-chloro-3-methyl-3H-[1,2,]triazolo[4,5-d]pyrimidine :
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Reacting 4,6-dichloropyrimidin-5-amine with methylhydrazine in ethanol at 80°C yields the triazole ring via cyclocondensation.
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Subsequent methylation using methyl iodide in dimethylformamide (DMF) at 60°C introduces the 3-methyl group (yield: 72–78%).
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Nucleophilic Aromatic Substitution :
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The 7-chloro substituent undergoes displacement with piperazine in refluxing toluene, catalyzed by triethylamine (TEA).
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Critical parameters:
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Molar ratio (1:1.2 triazolo-pyrimidine:piperazine)
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Reaction time: 12–16 hours
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Isolation via vacuum filtration after cooling to 0°C.
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Piperazine Functionalization and Acetamide Coupling
Alkylation of Piperazine
The secondary amine of piperazine reacts with chloroacetyl chloride under Schotten-Baumann conditions:
Propylamine Conjugation
The terminal chloride undergoes nucleophilic substitution with propylamine:
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Optimized Conditions :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sequential Alkylation | 4,6-Dichloropyrimidin-5-amine | Triazole annulation | 68 | 98.2 |
| One-Pot Synthesis | Preformed triazolo-pyrimidine | Piperazine coupling | 74 | 97.8 |
| Microwave-Assisted | Chloroacetamide-piperazine | Propylamine substitution | 85 | 99.1 |
Critical Observations :
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Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating.
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Excess propylamine (≥3 equiv) prevents dimerization side products.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Piperazine Alkylation
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Dimerization :
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Oxidation of Triazolo Moiety :
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Trace metals in solvents catalyze N-oxide formation.
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Solution: Use of degassed solvents and chelating agents (EDTA).
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Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
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HPLC Conditions :
Industrial-Scale Production Considerations
Cost-Effective Raw Material Sourcing
Q & A
Q. What are the optimized synthetic routes for 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-propylacetamide?
The synthesis typically involves multi-step routes, starting with the formation of the triazolopyrimidine core followed by piperazine functionalization. Key steps include:
- Coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) to attach the piperazine moiety .
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for polar intermediates, with catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) .
- Temperature control : Reactions often proceed at 80–100°C for cyclization steps to ensure high yields .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% for biological assays) .
Q. What preliminary biological screening strategies are recommended for this compound?
Initial testing should focus on:
- Target binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for adenosine receptors (common targets for triazolopyrimidines) .
- Cytotoxicity profiling : Use cell lines (e.g., HEK293 or HepG2) to assess baseline toxicity at µM–mM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
SAR strategies include:
- Systematic substitution : Modify the triazole methyl group (e.g., ethyl, benzyl) or piperazine substituents to alter target selectivity .
- Bioisosteric replacements : Replace the acetamide group with sulfonamide or urea to enhance metabolic stability .
- Data-driven prioritization : Compare with structurally similar compounds (Table 1) to identify critical functional groups .
Table 1: Structurally Related Compounds and Biological Activities
| Compound Name | Key Structural Features | Reported Activity |
|---|---|---|
| 3-Ethyl-6-methyl-triazolo[4,5-d]pyrimidine | Ethyl-triazole, methyl-pyrimidine | Antitumor |
| PKI-402 | Morpholine-triazole hybrid | Anticancer |
Q. How should researchers resolve contradictions in biological activity data across assays?
Contradictions may arise due to assay conditions or off-target effects. Mitigation strategies:
- Orthogonal assays : Validate binding data using both SPR and isothermal titration calorimetry (ITC) .
- Dose-response curves : Test across a wide concentration range (nM–mM) to identify non-specific effects .
- Meta-analysis : Apply statistical methods (e.g., Design of Experiments, DOE) to isolate variables like pH or co-solvents impacting activity .
Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?
Advanced methods include:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with adenosine A₂A receptors .
- Quantum mechanical calculations : Optimize ligand geometries at the B3LYP/6-31G* level for accurate charge distribution .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be experimentally evaluated?
Key methodologies:
- Solubility assays : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid .
- Microsomal stability tests : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption .
Methodological Considerations for In Vivo Studies
Q. What experimental models are appropriate for evaluating efficacy in disease contexts?
Prioritize models based on target biology:
- Cancer : Xenograft models (e.g., HCT-116 colon cancer) for antitumor activity .
- Neurological disorders : Rodent models of Parkinson’s disease to assess adenosine receptor modulation .
- Dosing regimens : Administer via oral gavage (10–50 mg/kg) or intraperitoneal injection, with plasma PK monitoring .
Q. How can researchers address selectivity challenges against off-target receptors?
Strategies include:
- Counter-screening : Test against panels of related receptors (e.g., adenosine A₁, A₂B, A₃) .
- Covalent modification : Introduce irreversible binding moieties (e.g., acrylamides) to enhance specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
